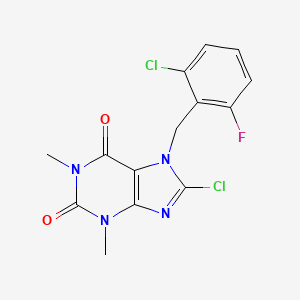

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes chloro and fluoro substituents on a benzyl group attached to a purine core. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives and appropriately substituted benzyl halides.

Alkylation Reaction: The key step involves the alkylation of the purine derivative with 2-chloro-6-fluoro-benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms on the benzyl group and purine core serve as electrophilic sites for nucleophilic substitution.

Key Reactions:

Substitution at the 8-chloro position (purine core) typically requires harsher conditions due to steric hindrance from the dimethyl groups . Fluorine at the benzyl group exhibits lower reactivity compared to chlorine, necessitating stronger nucleophiles.

Oxidation and Reduction Reactions

The purine dione scaffold and benzyl groups undergo redox transformations under controlled conditions.

Oxidation:

| Target Group | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Benzyl CH₂ | KMnO₄/H₂SO₄ | 80°C, 4 hr | Ketone derivative |

| Purine C8–N bond | H₂O₂/AcOH | RT, 12 hr | N-Oxide intermediate |

Reduction:

| Target Group | Reducing Agent | Conditions | Product |

|---|---|---|---|

| 8-Chloro (purine core) | H₂/Pd-C | EtOH, 50 psi | 8-Dechloro compound |

| Dione carbonyl | NaBH₄/MeOH | 0°C, 1 hr | Diol derivative (partial reduction) |

Reduction of the 8-chloro group to hydrogen is achievable via catalytic hydrogenation, preserving the purine ring integrity . Selective carbonyl reduction requires low temperatures to avoid over-reduction.

Cross-Coupling Reactions

The benzyl chloride moiety participates in palladium-catalyzed coupling reactions.

Example Reactions:

| Coupling Type | Reagents/Conditions | Product Application | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | Biaryl-functionalized derivatives | 72–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, dioxane | Amino-benzyl analogs | 65–78% |

These reactions enable modular functionalization of the benzyl group for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Rearrangements

The purine core undergoes ring modifications under acidic or basic conditions:

-

Acidic Conditions (HCl/MeOH):

-

Basic Conditions (NaOH/H₂O):

-

Hydrolysis of the 2,6-dione to a dicarboxylic acid derivative.

-

Photochemical Reactions

UV irradiation (254 nm) in the presence of iodine induces:

-

C–H Functionalization: Iodination at the purine C2 position.

-

Debenzylation: Cleavage of the 7-benzyl group to yield 7H-purine-2,6-dione.

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its potential applications are categorized as follows:

Pharmacological Applications

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. Studies have shown that 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione inhibits the replication of certain viruses by targeting viral polymerases.

- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by disrupting metabolic pathways essential for cell survival.

Agricultural Applications

- Fungicidal Activity : The compound has shown significant antifungal properties against several plant pathogens. A study revealed that it effectively reduced fungal growth in crops, making it a candidate for agricultural fungicide development.

| Pathogen | Control Efficacy (%) |

|---|---|

| Corynespora cassiicola | >80% |

| Pseudomonas syringae | 52%–79% |

| Pseudoperonospora cubensis | ~70% |

Biochemical Research

- Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition assays to study its effects on various biochemical pathways. It shows promise as a tool for elucidating the mechanisms of action of purine derivatives in biological systems.

Case Study 1: Antiviral Activity

A recent study assessed the antiviral efficacy of the compound against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could serve as a lead for developing antiviral therapies.

Case Study 2: Antifungal Efficacy in Agriculture

Field trials conducted on crops infected with Corynespora cassiicola showed that treatment with the compound resulted in a significant reduction in disease severity compared to untreated controls. This highlights its potential as an environmentally friendly fungicide.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituent Effects : The presence of electron-withdrawing groups enhances its activity against specific targets.

- Positioning of Functional Groups : Variations in the position of substituents on the purine ring can significantly affect efficacy and selectivity.

Wirkmechanismus

The mechanism of action of 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair.

Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: shares structural similarities with other purine derivatives, such as:

Uniqueness

The unique combination of chloro and fluoro substituents on the benzyl group distinguishes this compound from other purine derivatives. These substituents can significantly alter the compound’s chemical properties and biological activities, making it a valuable molecule for research and potential therapeutic applications.

Biologische Aktivität

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the class of purine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione. Its molecular formula is C20H17ClFN5O2S with a molecular weight of approximately 445.9 g/mol. The chemical structure features a purine core substituted with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

- Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA, impacting gene expression and cellular function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values ranged from 0.39 µM to 3.79 µM, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.39 |

| HepG2 | 0.46 |

| HCT116 | 1.1 |

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- Inhibition Zones : In vitro tests revealed that it exhibited strong inhibitory effects against various bacterial strains with inhibition zones ranging from 18 mm to 24 mm .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 21 |

| Bacillus subtilis | 20 |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting cancer cell growth through the modulation of CDK2 and EGFR pathways .

- Toxicity Studies : Environmental assessments indicated that while the compound has significant biological activity, it also requires careful handling due to potential toxicity in non-target organisms .

Eigenschaften

IUPAC Name |

8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUVNXTXOFVVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.